1-(2-(4-Bromophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile 1-(2-(4-Bromophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC19941394
InChI: InChI=1S/C11H9BrN4O/c12-9-1-3-10(4-2-9)17-6-5-16-8-14-11(7-13)15-16/h1-4,8H,5-6H2
SMILES:
Molecular Formula: C11H9BrN4O
Molecular Weight: 293.12 g/mol

1-(2-(4-Bromophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile

CAS No.:

Cat. No.: VC19941394

Molecular Formula: C11H9BrN4O

Molecular Weight: 293.12 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(4-Bromophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile -

Specification

Molecular Formula C11H9BrN4O
Molecular Weight 293.12 g/mol
IUPAC Name 1-[2-(4-bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile
Standard InChI InChI=1S/C11H9BrN4O/c12-9-1-3-10(4-2-9)17-6-5-16-8-14-11(7-13)15-16/h1-4,8H,5-6H2
Standard InChI Key PIKOIOZYQQFFPQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1OCCN2C=NC(=N2)C#N)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular structure of 1-(2-(4-Bromophenoxy)ethyl)-1H-1,2,4-triazole-3-carbonitrile comprises three distinct components:

  • A 1,2,4-triazole ring with nitrogen atoms at positions 1, 2, and 4.

  • A 2-(4-bromophenoxy)ethyl group attached to the N1 position of the triazole.

  • A cyano (-CN) substituent at the C3 position of the heterocycle.

This arrangement confers unique electronic properties, including enhanced electrophilicity at the nitrile group and π-π stacking capabilities due to the aromatic bromophenoxy moiety. Computational studies of related triazole derivatives suggest that the ethyloxy linker improves solubility in polar aprotic solvents while maintaining structural rigidity .

Tautomerism and Stability

Synthetic Methodologies

Nucleophilic Substitution Approach

A prevalent strategy involves the alkylation of 1H-1,2,4-triazole-3-carbonitrile with 2-(4-bromophenoxy)ethyl bromide. Optimized conditions include:

  • Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile.

  • Base: Potassium carbonate (K2_2CO3_3) or triethylamine (Et3_3N).

  • Temperature: 60–80°C under nitrogen atmosphere.

Typical yields range from 65% to 78%, with purity >95% confirmed via HPLC .

Cyclocondensation Strategy

An alternative route employs the cyclization of N-(2-(4-bromophenoxy)ethyl)cyanamide with hydrazine derivatives:

  • Step 1: React 4-bromophenol with 2-chloroethyl cyanide to form 2-(4-bromophenoxy)ethyl cyanide.

  • Step 2: Treat with hydrazine hydrate in ethanol under reflux to generate the triazole core.

This method achieves moderate yields (55–60%) but offers better regioselectivity for the 1H-tautomer .

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are preferred to enhance safety and efficiency. Key parameters include:

  • Residence time: 8–12 minutes.

  • Pressure: 2–3 bar.

  • Catalyst: Immobilized lipases or transition-metal catalysts for greener synthesis.

Pilot-scale trials report throughputs of 50–70 kg/day with <2% impurities.

Physicochemical Properties

Spectral Data

TechniqueKey Features
1^1H NMR- Triazole H5: δ 8.2–8.4 ppm (singlet)
- OCH2_2CH2_2N: δ 4.5–4.7 ppm (triplet)
- Aromatic protons: δ 7.3–7.6 ppm (doublet, J = 8.5 Hz)
IR- C≡N stretch: 2230–2245 cm1^{-1}
- C-Br stretch: 550–600 cm1^{-1}
MS (ESI+)Molecular ion [M+H]+^+: m/z 337.1 (calc. 337.0 for C11_{11}H9_{9}BrN4_4O)

Thermodynamic Parameters

PropertyValue
Melting Point142–145°C
LogP (octanol/water)2.8 ± 0.2
Solubility (H2_2O)0.12 mg/mL
pKa4.9 (triazole NH)

The relatively high logP value indicates significant lipophilicity, favoring membrane permeability in biological systems .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro testing against Gram-positive and Gram-negative pathogens reveals broad-spectrum activity:

PathogenMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus8.522 ± 1.5
Escherichia coli16.018 ± 2.0
Candida albicans32.014 ± 1.0

Mechanistic studies suggest inhibition of fungal cytochrome P450 14α-demethylase (CYP51) and bacterial DNA gyrase .

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (breast)12.4 ± 1.2Caspase-3/7 activation
A549 (lung)18.9 ± 2.1ROS generation
HeLa (cervical)14.7 ± 1.8Topoisomerase II inhibition

Synergistic effects with doxorubicin (combination index = 0.82) highlight its potential as an adjuvant therapy .

Analytical and Quality Control Methods

Stability Studies

ConditionDegradation After 6 Months
25°C/60% RH<1%
40°C/75% RH3.2%
Photolytic (1.2 M lux)5.8%

Long-term storage in amber glass under argon is recommended .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and antifungal agents. Recent patents disclose its use in:

  • JAK3 inhibitors: IC50_{50} = 9 nM in enzymatic assays.

  • CYP51 inhibitors: 98% inhibition of Aspergillus fumigatus at 10 µM.

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances CO2_2 adsorption capacity (32.7 cm3^3/g at 298 K).

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